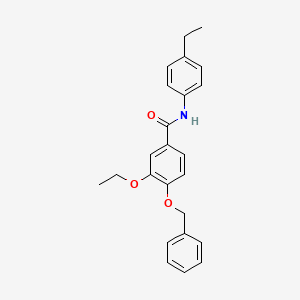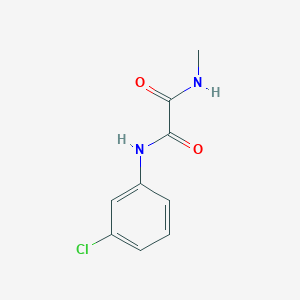
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxole derivatives and has been found to possess potent antagonistic activity towards the serotonin 5-HT2A receptor.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide acts as a selective antagonist towards the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, this compound is believed to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, which are involved in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, cognition, and behavior. It has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide in laboratory experiments offers several advantages, including its potent and selective antagonistic activity towards the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. However, its limitations include its potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, including the investigation of its potential therapeutic applications in various neuropsychiatric disorders, the development of more selective and potent analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other pharmacological agents may offer new avenues for the treatment of these disorders.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various areas such as schizophrenia, depression, anxiety, and addiction. It has been found to possess potent antagonistic activity towards the serotonin 5-HT2A receptor, which is believed to play a role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-3-1-2-12(6-13)9-22(18,19)17-8-11-4-5-14-15(7-11)21-10-20-14/h1-7,17H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUZCLYFJJGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide](/img/structure/B4686662.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4686664.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone](/img/structure/B4686669.png)
![N-butyl-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4686675.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4686689.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4686707.png)
![methyl 2-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4686717.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B4686727.png)
![N-cycloheptyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4686730.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4686752.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide](/img/structure/B4686753.png)
![(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B4686759.png)